Lead(II) perchlorate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Materials

Lead(II) perchlorate can be used as a starting material for the synthesis of other lead-based compounds with interesting properties. For instance, research has explored its use in creating lead halide perovskites, which are promising materials for optoelectronic applications [].

Study of Lead Speciation and Environmental Impact

Lead(II) perchlorate is a highly soluble lead salt. Scientists may use it to investigate lead behavior in aqueous environments and understand its potential environmental impact [].

Reference Material for Analytical Techniques

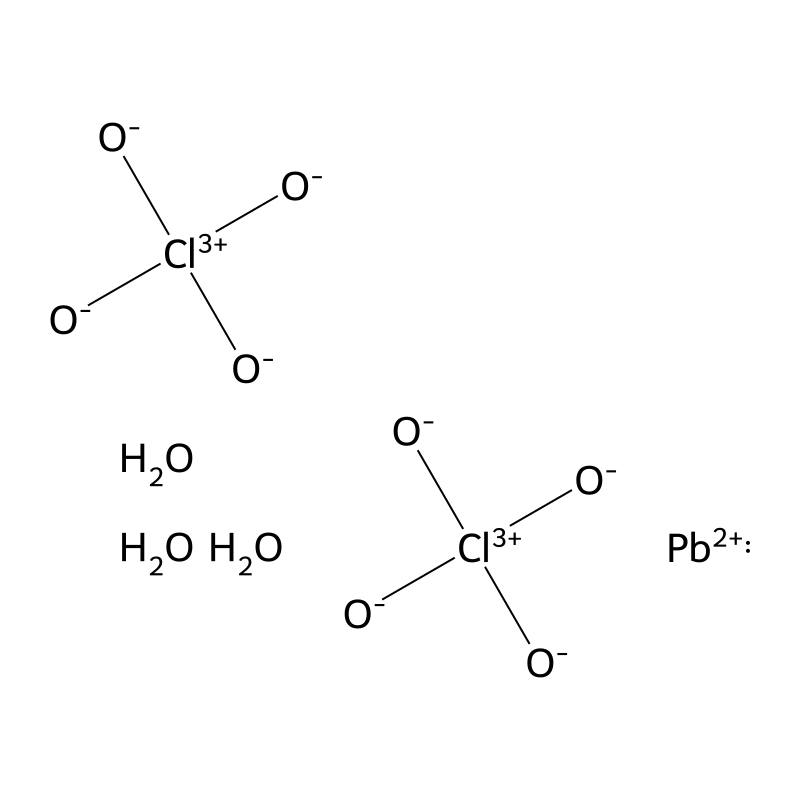

Lead(II) perchlorate trihydrate is a chemical compound with the formula . It appears as a white, hygroscopic solid that is highly soluble in water. The compound is notable for its high nucleon density, which makes it a candidate for applications in nuclear physics, particularly in the detection of proton decay .

This compound is classified as a strong oxidizer and can pose significant health risks, including reproductive toxicity and potential harm to the unborn child . Its chemical structure consists of lead ions coordinated with perchlorate ions and water molecules, contributing to its unique properties.

Upon heating, lead(II) perchlorate trihydrate decomposes into lead(II) chloride and a mixture of lead oxides at approximately . The anhydrous form can be produced by further heating the trihydrate under anhydrous conditions.

Lead(II) perchlorate trihydrate exhibits significant biological activity primarily due to the toxicity associated with lead compounds. Lead exposure can result in various health issues, including neurotoxicity, developmental impairments, and reproductive toxicity. The compound is categorized as harmful if ingested and may cause serious health effects upon exposure . Its potential for bioaccumulation raises concerns regarding environmental safety and human health.

The synthesis of lead(II) perchlorate trihydrate typically involves the following methods:

- Reaction with Perchloric Acid: Lead(II) oxide, lead carbonate, or lead nitrate can react with perchloric acid to yield lead(II) perchlorate. The excess acid is removed by heating.

- Controlled Dehydration: By carefully controlling the temperature and moisture levels, one can obtain different hydrates (anhydrous or monohydrate forms) from the trihydrate .

The synthesis must be conducted under controlled conditions due to the compound's oxidizing nature.

Lead(II) perchlorate trihydrate finds applications in various fields:

- Nuclear Physics: Due to its high nucleon density, it is used in experiments related to proton decay detection.

- Chemical Research: It serves as a reagent in various chemical syntheses and reactions.

- Laboratory Use: Commonly utilized in analytical chemistry for titrations and complexometric analysis .

Interaction studies involving lead(II) perchlorate trihydrate focus on its reactivity with other chemicals. Notably, it reacts vigorously with combustible materials and finely powdered metals, which can lead to hazardous situations. The compound's oxidizing properties necessitate careful handling to prevent unintended reactions or explosions .

Lead(II) perchlorate trihydrate shares similarities with several other lead compounds. Here are some comparable compounds along with their distinguishing features:

| Compound | Formula | Unique Features |

|---|---|---|

| Lead(II) nitrate | Commonly used as a reagent; less hygroscopic than perchlorate. | |

| Lead(II) acetate | Used in organic synthesis; less toxic than perchlorates. | |

| Lead(IV) oxide | Acts as an oxidizing agent; used in batteries. | |

| Lead(II) sulfate | Used in lead-acid batteries; less soluble than perchlorates. |

Lead(II) perchlorate trihydrate is particularly unique due to its high solubility and strong oxidizing nature compared to other lead compounds. Its applications in nuclear physics further distinguish it from more commonly encountered lead salts.

Lead(II) perchlorate trihydrate is an inorganic compound with the molecular formula Pb(ClO₄)₂·3H₂O and a molecular weight of 460.15 g/mol. The compound is systematically named as lead(2+) diperchlorate trihydrate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature includes lead diperchlorate trihydrate and perchloric acid lead(2+) salt trihydrate.

The Chemical Abstracts Service registry number for this compound is 13453-62-8, while the anhydrous form carries the registry number 13637-76-8. The compound possesses the European Community number 237-125-7 and is classified under the Molecular Formula Database number MFCD00149817. The structural representation follows the SMILES notation: O.O.O.[Pb++].[O-]Cl(=O)=O.[O-]Cl(=O)=O, indicating the presence of lead(2+) cations, two perchlorate anions, and three water molecules.

The compound exhibits a white to light beige crystalline appearance under standard conditions. The crystal structure demonstrates characteristic properties of hydrated metal perchlorates, with water molecules integrated into the crystal lattice through hydrogen bonding interactions. The exact mass of the compound is recorded as 459.905368 atomic mass units, with a monoisotopic mass of identical value.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | Pb(ClO₄)₂·3H₂O | |

| Molecular Weight | 460.15 g/mol | |

| CAS Number | 13453-62-8 | |

| Appearance | White crystalline solid | |

| Density | 2.6 g/cm³ |

Historical Synthesis and Discovery Milestones

The synthesis of lead(II) perchlorate trihydrate follows established methodologies for preparing metal perchlorate compounds. The primary synthetic route involves the reaction of lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid. The reaction mechanism proceeds through acid-base neutralization, where the lead(II) source reacts with perchloric acid to form the desired perchlorate salt:

Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃

Historical development of this compound's synthesis methodology required careful temperature control to achieve the desired hydration state. The preparation process involves initial heating of the solution to 125°C, followed by heating under moist air at 160°C to remove excess perchloric acid through conversion to the dihydrate form. The trihydrate form represents the stable crystalline state under ambient conditions, demonstrating the compound's hygroscopic nature.

The electrolytic preparation method for perchlorate compounds, while primarily used for alkali metal perchlorates, established the foundational understanding of perchlorate chemistry that enabled the development of lead perchlorate synthesis. This historical context demonstrates the evolution of perchlorate chemistry from simple alkali metal salts to more complex heavy metal derivatives.

The anhydrous form of lead(II) perchlorate can be produced by heating the trihydrate to 120°C under water-free conditions over phosphorus pentoxide. This dehydration process represents a controlled transformation that maintains the chemical integrity of the lead perchlorate while modifying its hydration state. The trihydrate melts at 83°C, while the anhydrous salt decomposes into lead(II) chloride and lead oxides at 250°C.

Role in Modern Inorganic Chemistry Research

Lead(II) perchlorate trihydrate serves as a crucial reagent in contemporary coordination chemistry research, particularly in the synthesis of lead-containing coordination polymers and discrete metal complexes. Recent investigations have demonstrated its utility in creating complex molecular architectures through controlled self-assembly processes.

Research conducted on metal-induced isomerization of molecular strands containing pyrimidine-hydrazone ligands has revealed the formation of horseshoe-shaped complexes when lead(II) perchlorate trihydrate reacts with specific organic ligands. The compound forms Pb₃L1(ClO₄)₄(H₂O)₂₂·CH₃CN complexes in acetonitrile solutions and {Pb₃L1(ClO₄)₄(H₂O)₂}∞·CH₃NO₂ helical coordination polymers in nitromethane. These structural variations demonstrate the profound influence of solvent selection on the final coordination architecture.

The compound functions as an effective precursor for synthesizing lead(II) hydroxycarbonate nanoparticles and lead sulfide semiconductor nanoparticles through radiolytic methods. This application showcases its versatility in nanomaterial synthesis, where controlled decomposition and reduction processes yield materials with specific electronic and optical properties.

In analytical chemistry applications, lead(II) perchlorate trihydrate serves as a standard for calibrating instruments and methods, ensuring accurate measurements in chemical analyses. The compound's well-defined stoichiometry and high purity make it suitable for complexometric titrations and other quantitative analytical procedures.

Electrochemical studies utilize this compound to investigate lead ion behavior in different environments, contributing to fundamental understanding of lead electrochemistry. These investigations provide insights into redox processes, electrode kinetics, and solution chemistry of lead species in various media.

| Research Application | Methodology | Structural Product | Reference |

|---|---|---|---|

| Coordination Polymers | Solution synthesis in CH₃CN | Pb₃L1(ClO₄)₄(H₂O)₂₂ | |

| Helical Polymers | Solution synthesis in CH₃NO₂ | {Pb₃L1(ClO₄)₄(H₂O)₂}∞ | |

| Nanoparticle Synthesis | Radiolytic method | Pb(OH)₂·PbCO₃ nanoparticles | |

| Analytical Standards | Complexometric titration | Calibration reference |

Comparative Analysis of Hydration States

Lead(II) perchlorate exists in multiple hydration states, including anhydrous, monohydrate, and trihydrate forms, each exhibiting distinct physicochemical properties. The trihydrate represents the most stable form under ambient conditions, demonstrating the compound's strong affinity for water molecules through hydrogen bonding interactions.

Spectroscopic analysis of perchlorate hydrates reveals distinct vibrational patterns associated with different hydration states. The trihydrate form exhibits characteristic water molecule vibrations that differ significantly from those observed in lower hydration states. These spectral differences arise from varying hydrogen bonding environments and coordination geometries around the lead centers.

Thermal analysis through differential scanning calorimetry demonstrates variable patterns of water loss and thermal decomposition temperatures for different hydration states. The trihydrate undergoes stepwise dehydration, with initial water loss occurring around 100°C, followed by complete dehydration at higher temperatures under controlled conditions.

The monohydrate form is produced by partial dehydration of the trihydrate and undergoes hydrolysis at 103°C. This intermediate hydration state demonstrates unique thermal stability characteristics that differ from both the fully hydrated and anhydrous forms. The controlled preparation of specific hydration states requires precise temperature and humidity control during synthesis and storage.

Deliquescence behavior varies significantly among different hydration states of metal perchlorates. Higher hydration states generally exhibit reduced deliquescence tendencies compared to anhydrous forms, a phenomenon attributed to the already satisfied coordination sphere of the metal center with water molecules. This behavior has important implications for storage and handling procedures in laboratory and industrial applications.

The structural differences between hydration states manifest in their crystallographic parameters and coordination environments. The trihydrate form demonstrates a fully coordinated lead center with water molecules occupying specific positions in the crystal lattice, while lower hydration states show increased structural disorder and altered coordination geometries. These structural variations directly influence the compound's reactivity, solubility, and thermal behavior across different applications in inorganic chemistry research.

Lead(II) perchlorate trihydrate exhibits a complex molecular geometry characterized by the central lead(II) ion coordinated to water molecules and perchlorate anions. The compound has the molecular formula Pb(ClO₄)₂·3H₂O with a molecular weight of 460.10-460.15 g/mol [1] [2] [3]. The lead(II) center adopts a hemidirected coordination geometry, which is characteristic of heavy metal ions possessing stereochemically active lone pairs [4] [5].

The coordination environment around the lead(II) ion demonstrates significant deviation from regular octahedral geometry due to the presence of the 6s² lone electron pair on lead(II) [4] [6]. This lone pair occupies a stereochemically active position, creating an asymmetric distribution of electron density around the metal center. Extended X-ray Absorption Fine Structure (EXAFS) studies have shown that hydrated lead(II) ions in solution exhibit broad bond distance distribution and lack of inner-core multiple scattering contributions, strongly indicating a hemidirected structure [4] [5].

The average Pb-O bond distances in lead(II) perchlorate structures range from 2.54(1) Å to 2.77 Å, depending on the coordination environment [4] [6]. In crystalline lead(II) perchlorate hydrates, the lead(II) ion typically coordinates to water molecules with bond distances averaging 2.30-2.37 Å for unidentate water ligands [7]. The perchlorate anions can coordinate in various modes, including unidentate, bidentate, and bridging arrangements, with Pb-O(ClO₄) distances ranging from 2.78-3.12 Å [7].

X-ray Diffraction Analysis of Crystal Lattices

Crystallographic studies of lead(II) perchlorate complexes have revealed diverse structural arrangements depending on the hydration state and coordination environment. Single crystal X-ray diffraction analysis has been performed on various lead(II) perchlorate solvates and complexes, providing detailed insight into the crystal lattice parameters [7] [8].

In the lead(II) perchlorate-dimethyl sulfoxide adducts, crystallographic data show monoclinic and triclinic crystal systems [7]. For the 1:3 compound, the crystal structure is monoclinic with space group P2₁/c, with unit cell parameters a = 15.722(7) Å, b = 17.18(1) Å, c = 15.032(5) Å, β = 101.78(3)°, and Z = 4 dimers [7]. The structure was refined to a residual of 0.055 for 3526 independent observed reflections [7].

The 1:5 compound exhibits a triclinic crystal system with space group P1̄, having unit cell parameters a = 11.572(2) Å, b = 11.344(3) Å, c = 11.276(6) Å, α = 91.74(3)°, β = 102.71(3)°, γ = 90.48(2)°, and Z = 2 [7]. This structure was refined to a residual of 0.050 for 4217 independent observed reflections [7].

The hexanuclear basic lead(II) perchlorate hydrate Pb₆O(OH)₆(ClO₄)₄·H₂O crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.814 Å, b = 16.706 Å, c = 26.273 Å, and cell volume = 4746.45 ų [9]. This structure demonstrates the formation of complex polynuclear arrangements involving bridging hydroxyl groups and perchlorate anions [10] [11].

Hydrate Stability and Phase Transitions

Lead(II) perchlorate trihydrate exhibits significant hygroscopic behavior and undergoes thermal dehydration at elevated temperatures [1] [12] [13]. The compound is chemically stable under standard ambient conditions but begins thermal decomposition at approximately 100°C [1] [12] [14]. Thermogravimetric analysis (TGA) studies indicate that dehydration occurs in multiple stages, with the trihydrate form losing water molecules progressively before complete decomposition [15] [16].

The thermal stability of the hydrated form is influenced by the coordination environment of water molecules to the lead(II) center. Different hydration states of lead perchlorates exhibit distinct thermal properties, with the bond energies of water molecules varying according to their coordination mode [17]. The phase transition behavior involves changes in the hydrogen bonding network and the coordination sphere around lead(II) centers [18].

Differential Scanning Calorimetry (DSC) studies on similar perchlorate hydrates show that phase transitions are often accompanied by changes in crystal symmetry and molecular dynamics [18] [19]. The compound exhibits sensitivity to atmospheric moisture due to its hygroscopic nature, which can lead to changes in hydration state under varying humidity conditions [12] [13].

Coordination Chemistry of Lead(II) Centers

The coordination chemistry of lead(II) in perchlorate environments demonstrates the unique stereochemical behavior of the 6s² lone pair [4] [5] [6]. Lead(II) can form either hemidirected or holodirected coordination complexes depending on the strength of antibonding lead 6s/ligand np molecular orbital interactions and ligand-ligand interactions [4] [5].

In lead(II) perchlorate trihydrate, the metal center typically adopts a coordination number between six and eight, with water molecules and perchlorate anions occupying coordination sites [4] [7]. The perchlorate anions can coordinate through various binding modes: unidentate through a single oxygen atom, bidentate through two oxygen atoms, or as bridging ligands connecting multiple lead centers [7].

Recent studies have shown that lead(II) perchlorate can form diverse coordination polymers and supramolecular structures [20] [21]. The formation of dimeric structures through bridging perchlorate groups is common, with Pb-O bridging distances typically ranging from 2.78-2.79 Å [7]. The coordination geometry around lead(II) often deviates significantly from ideal polyhedra due to the stereochemical activity of the lone pair [4] [6].

Tetrel bonding interactions involving lead(II) centers have been identified in coordination complexes, contributing to the overall stability and structural organization [21]. These weak interactions, along with hydrogen bonding from coordinated water molecules, play crucial roles in determining the crystal packing and supramolecular architecture [21].

Spectroscopic Characterization Techniques

Infrared (IR) and Raman spectroscopy provide essential tools for characterizing the vibrational modes of lead(II) perchlorate trihydrate. The perchlorate ion (ClO₄⁻) exhibits characteristic vibrational frequencies that are sensitive to the coordination environment and crystal field effects [17] [22] [23].

The fundamental vibrational modes of the perchlorate ion include the symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes [17] [22]. In lead(II) perchlorate trihydrate, these modes typically appear at frequencies around 930-940 cm⁻¹ (ν₁), 1100-1130 cm⁻¹ (ν₃), 460-495 cm⁻¹ (ν₂), and 630 cm⁻¹ (ν₄) [24] [17]. The exact frequencies depend on the coordination mode of the perchlorate anion and the crystal field environment [17] [23].

Water vibrations in the hydrated compound contribute additional spectroscopic features, including O-H stretching modes around 3200-3600 cm⁻¹ and H-O-H bending vibrations near 1650 cm⁻¹ [24] [17]. The infrared spectrum also shows characteristic lead-oxygen stretching modes in the lower frequency region below 500 cm⁻¹ [25].

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study lead(II) environments in perchlorate solutions. ²⁰⁷Pb NMR spectroscopy is particularly valuable due to the favorable nuclear properties of this isotope [26] [27] [28]. The ²⁰⁷Pb chemical shifts are highly sensitive to the coordination environment and provide information about the local structure around the lead center [26] [28].

Thermodynamic Stability and Decomposition Pathways

Lead(II) perchlorate trihydrate exhibits complex thermodynamic behavior characterized by distinct thermal decomposition pathways and temperature-dependent stability characteristics. The compound demonstrates inherent instability at elevated temperatures, with decomposition initiating at approximately 100°C under standard atmospheric conditions [1] [2].

The thermal decomposition of Lead(II) perchlorate trihydrate proceeds through a multi-step process involving initial dehydration followed by perchlorate decomposition. The trihydrate form melts at 83°C with subsequent decomposition at 100°C [1] [3]. Upon heating to 120°C under water-free conditions over phosphorus pentoxide, the trihydrate converts to the anhydrous salt Lead(II) perchlorate [1]. This dehydration process represents the primary thermal transition, involving the removal of three water molecules per formula unit.

The complete thermal decomposition pathway involves the breakdown of the perchlorate anion, resulting in the formation of lead(II) chloride and various lead oxides at temperatures reaching 250°C [1] [4]. The decomposition products include lead/lead oxides and chloride fumes, as documented in safety data sheets [4]. This decomposition process is exothermic in nature and can lead to the release of irritating gases and vapors [5].

The anhydrous Lead(II) perchlorate demonstrates enhanced thermal instability compared to the trihydrate form. Notably, solutions of anhydrous lead(II) perchlorate in methanol are explosive, highlighting the significant safety considerations associated with dehydrated forms of this compound [1]. The monohydrate, an intermediate hydration state, undergoes hydrolysis at 103°C, further illustrating the complex thermal behavior of these hydrated perchlorate systems [1].

Solubility Behavior in Polar and Nonpolar Solvents

Lead(II) perchlorate trihydrate exhibits exceptional solubility characteristics in polar solvents, contrasting sharply with its limited solubility in nonpolar media. The compound demonstrates extraordinarily high water solubility, with values reported at 256.2 g/100 mL at 25°C [1]. Alternative measurements indicate a solubility of 81.5 g/100 g solution in water at 25°C, with the solid phase identified as Lead(II) perchlorate trihydrate [6].

The high aqueous solubility can be attributed to the ionic nature of the compound and the strong hydration of both the lead(II) cation and perchlorate anion. The perchlorate ion, being a weakly coordinating anion, readily dissolves in polar solvents while maintaining its structural integrity [7]. The presence of three water molecules in the crystal structure further enhances the compound's affinity for aqueous environments.

In alcoholic solvents, Lead(II) perchlorate trihydrate maintains good solubility. The compound is reported as soluble in both water and alcohol, indicating favorable interactions with protic polar solvents [8] [9]. Ethanol solutions of the compound have been successfully prepared and utilized in various analytical applications, including complexometric titrations [8].

However, methanol presents unique considerations due to safety concerns. While the trihydrate form can dissolve in methanol, anhydrous Lead(II) perchlorate in methanol forms explosive solutions [1]. This explosive nature necessitates extreme caution when working with methanol solutions, particularly when dehydration conditions are present.

The solubility behavior in nonpolar solvents is markedly limited. As expected for an ionic compound, Lead(II) perchlorate trihydrate demonstrates poor solubility in nonpolar organic solvents. This selectivity for polar solvents is consistent with the compound's ionic character and the need for solvation of the constituent ions.

Hygroscopicity and Atmospheric Interactions

Lead(II) perchlorate trihydrate exhibits pronounced hygroscopic properties, readily absorbing moisture from atmospheric environments [10] [11]. This hygroscopic nature significantly influences the compound's handling, storage, and analytical applications, requiring careful attention to environmental humidity conditions.

The hygroscopic behavior stems from the thermodynamic favorability of water coordination to the lead(II) cation and the general tendency of perchlorate salts to interact with atmospheric moisture. The compound's crystal structure accommodates water molecules in defined coordination sites, making the absorption of additional water energetically favorable under humid conditions [12].

Storage conditions must account for this hygroscopic nature to maintain compound integrity and prevent compositional changes. The compound requires storage in cool, dry, well-ventilated areas away from incompatible substances [4]. Desiccation or controlled atmosphere storage may be necessary for applications requiring precise hydration states.

The interaction with atmospheric moisture can lead to deliquescence under sufficiently humid conditions, potentially affecting the physical form and handling characteristics of the compound. This property necessitates protection from moisture during analytical procedures, as noted in ACS reagent protocols that specify protecting the compound from moisture during weighing operations [13].

The hygroscopic nature also influences the compound's thermal behavior, as the presence of additional absorbed water can affect dehydration temperatures and thermal analysis results. Controlled atmosphere conditions are often employed in thermal analysis techniques to ensure reproducible and interpretable results.

Thermal Analysis via Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal analysis of Lead(II) perchlorate trihydrate through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides detailed insights into the compound's thermal behavior, phase transitions, and decomposition kinetics. These analytical techniques are essential for understanding the thermal stability profile and optimizing processing conditions for various applications.

DSC analysis reveals characteristic endothermic transitions corresponding to dehydration processes and phase changes. The initial endothermic peak typically occurs around 83-84°C, corresponding to the melting of the trihydrate form [3]. Subsequent endothermic transitions relate to progressive dehydration steps, with the complete removal of crystal water occurring over a temperature range extending to approximately 120°C [1].

The dehydration process can be monitored through mass loss measurements using TGA, providing quantitative data on water content and thermal stability. The theoretical mass loss for complete dehydration from the trihydrate to anhydrous form is approximately 11.7%, based on the molecular weight difference between Lead(II) perchlorate trihydrate (460.10 g/mol) and anhydrous Lead(II) perchlorate (406.10 g/mol) [2].

TGA analysis typically reveals multi-step mass loss profiles, with the first significant mass loss occurring between 80-120°C, corresponding to dehydration [14]. The temperature range and kinetics of this process depend on factors such as heating rate, atmospheric conditions, and sample characteristics. Higher temperature regions (above 200°C) show additional mass loss corresponding to perchlorate decomposition and the formation of volatile chloride species [4].

The thermal analysis parameters are sensitive to experimental conditions, including heating rate, atmosphere composition, and sample preparation methods. Controlled atmosphere measurements, often conducted under inert gas flow, provide more reproducible results and prevent oxidative side reactions that could complicate interpretation.

GHS Hazard Statements

H272 (90.7%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard